3,3-Diethyloxetane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyloxetane-2-carbonyl chloride is an organic compound that belongs to the class of oxetane derivatives. This compound has been widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3-Diethyloxetane-2-carbonyl chloride is not fully understood. However, it is believed that this compound reacts with various nucleophiles, such as amines and alcohols, to form stable adducts. The formation of these adducts is believed to be responsible for the unique chemical properties of 3,3-Diethyloxetane-2-carbonyl chloride.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,3-Diethyloxetane-2-carbonyl chloride. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-Diethyloxetane-2-carbonyl chloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common organic solvents. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,3-Diethyloxetane-2-carbonyl chloride in scientific research. One potential application is in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. Another potential application is in the synthesis of β-amino acids, which have been shown to have antimicrobial and anticancer properties. Additionally, 3,3-Diethyloxetane-2-carbonyl chloride could be used as a building block for the synthesis of other important organic compounds.
Synthesemethoden
The synthesis of 3,3-Diethyloxetane-2-carbonyl chloride involves the reaction of 3,3-Diethyloxetane with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Diethyloxetane-2-carbonyl chloride as the main product. The purity of the product can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyloxetane-2-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. This compound is used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. 3,3-Diethyloxetane-2-carbonyl chloride has also been used as a reagent in the synthesis of β-amino acids and other important organic compounds.
Eigenschaften
CAS-Nummer |
127565-53-1 |
---|---|
Produktname |
3,3-Diethyloxetane-2-carbonyl chloride |
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
Kanonische SMILES |
CCC1(COC1C(=O)Cl)CC |
Synonyme |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.